molecular formula C8H14N2 B2638786 2-Azabicyclo[2.2.1]hept-5-ene-2-ethanamine CAS No. 933750-04-0

2-Azabicyclo[2.2.1]hept-5-ene-2-ethanamine

Cat. No. B2638786
CAS RN: 933750-04-0
M. Wt: 138.214
InChI Key: LMMHCYXULJUMBC-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.1]hept-5-ene-2-ethanamine is a chemical compound with the molecular formula C8H14N2 . It has a molecular weight of 138.21 . The compound is stored at -20°C and is in liquid form .


Synthesis Analysis

The synthesis of 2-Azabicyclo[2.2.1]hept-5-ene-2-ethanamine involves several steps. One method involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .


Molecular Structure Analysis

The InChI code for 2-Azabicyclo[2.2.1]hept-5-ene-2-ethanamine is 1S/C8H14N2/c9-3-4-10-6-7-1-2-8(10)5-7/h1-2,7-8H,3-6,9H2 . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

The compound reacts with various electrophilic reagents to give addition products . For example, the reaction of 2-Azabicyclo[2.2.1]hept-5-ene-2-ethanamine with m-chloroperoxybenzoic acid (MCPBA) gives an epoxide . An unexpected intramolecular cyclization during the reaction of furfurylamine with maleimides has also been reported .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 138.21 and is in liquid form . It is stored at -20°C .

Scientific Research Applications

Synthesis Applications

2-Azabicyclo[2.2.1]hept-5-ene-2-ethanamine derivatives have found widespread use as versatile synthons in the synthesis of various chemical compounds. For instance, the enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one, a related compound, are used in the synthesis of several drug candidates. Efficient enzymes from wild-type strains have made the synthesis of both isomers of this compound possible, highlighting its growing applicability in the chemical synthesis domain (Holt-Tiffin, 2009).

Chemical Reactions and Modifications

2-Azabicyclo[2.2.1]hept-5-ene-2-ethanamine and its derivatives undergo various chemical reactions, leading to the formation of novel compounds. For example, molecular fluorine addition to certain derivatives results in difluorinated carbocyclic nucleosides, demonstrating the compound's reactivity and potential in creating new molecular structures (Toyota et al., 1995). Additionally, skeletal rearrangements under acidic conditions have been observed, showcasing the compound's versatility in chemical transformations (Kobayashi et al., 1992).

Biocatalytic Resolutions

The compound's utility in biocatalytic processes is another significant area of application. Lipase-catalyzed resolutions of 2-azabicyclo[2.2.1]hept-5-en-3-ones have been reported, providing a convenient method for obtaining chiral 2-azabicyclo[2.2.1]hept-5-en-3-ones, which are important in various synthetic applications (Nakano et al., 1994; 1996).

Biological Evaluations

Although the focus is not on drug use and dosage, it's worth noting that some derivatives of 6-azabicyclo[3.2.0]hept-2-ene, a related structure, have shown potential as anti-bacterial agents and β-lactamase inhibitors. This indicates the biological relevance of compounds in this chemical class (Singh & Cooper, 1994).

Safety and Hazards

The compound should be stored in a dry, cool, and well-ventilated place . It is incompatible with strong oxidizing agents . Avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The compound has potential for further functionalization to build up a library of bridged aza-bicyclic structures . This opens up possibilities for the development of new compounds of chemical, biological, and pharmaceutical interest.

properties

IUPAC Name

2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c9-3-4-10-6-7-1-2-8(10)5-7/h1-2,7-8H,3-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMHCYXULJUMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1C=C2)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azabicyclo[2.2.1]hept-5-ene-2-ethanamine

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